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Compound of Interest

Compound Name:
(R)-tert-butyl 3-formylpiperidine-1-

carboxylate

Cat. No.: B574836 Get Quote

An In-depth Technical Guide to (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Introduction
(R)-tert-butyl 3-formylpiperidine-1-carboxylate is a chiral heterocyclic building block of

significant interest in medicinal chemistry and pharmaceutical development. As a derivative of

piperidine, a core scaffold found in numerous natural products and synthetic drugs, this

compound serves as a versatile intermediate for the synthesis of complex molecular

architectures. Its utility is enhanced by the presence of two key functional groups: a Boc-

protected amine, which allows for controlled manipulation and deprotection under specific

acidic conditions, and an aldehyde group, which is a reactive handle for a wide array of

chemical transformations such as reductive amination, Wittig reactions, and aldol

condensations.

The specific (R)-enantiomer is crucial for creating stereochemically defined active

pharmaceutical ingredients (APIs), where biological activity is often highly dependent on the

precise three-dimensional arrangement of atoms. This guide provides a comprehensive

overview of its chemical properties, synthesis, and applications for professionals in research

and drug development.

IUPAC Name: The formally correct IUPAC name for this compound is tert-butyl (3R)-3-

formylpiperidine-1-carboxylate.[1][2]
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Chemical and Physical Properties
The physical and chemical data for (R)-tert-butyl 3-formylpiperidine-1-carboxylate are

summarized below. This information is critical for its handling, storage, and application in

synthetic chemistry.

Property Value Reference(s)

CAS Number 118156-93-7 (for racemate) [3]

Molecular Formula C₁₁H₁₉NO₃ [2][3]

Molecular Weight 213.27 g/mol [2][3][4]

Appearance
Colorless to light yellow clear

liquid

Purity >95.0% (GC), 97%

Boiling Point 295.4 ± 33.0 °C (Predicted) [3]

Density 1.114 ± 0.06 g/cm³ (Predicted) [3]

Storage Conditions
Inert atmosphere, store in

freezer, under -20°C
[3]

Solubility

Soluble in common organic

solvents like dichloromethane

and ether.

[3]

Isomeric SMILES
CC(C)(C)OC(=O)N1CCC--

INVALID-LINK--C=O
[2]

InChI Key (racemate)
CTVHINDANRPFIL-

UHFFFAOYSA-N
[3]

PubChem CID ((R)-isomer) 42325667 [1][2]

Synthesis and Experimental Protocols
The most common and efficient method for synthesizing tert-butyl 3-formylpiperidine-1-

carboxylate is through the oxidation of the corresponding primary alcohol, tert-butyl 3-
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(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a well-established protocol

that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under cryogenic conditions,

offering high yields with minimal side-product formation.

Starting Material

Reagents & Conditions

Final Product

(R)-tert-butyl 3-(hydroxymethyl)
piperidine-1-carboxylate

1. Oxalyl Chloride, DMSO, CH₂Cl₂
-78 °C

Step 1:
Activation

2. Triethylamine (Et₃N)
-78 °C to RT

Step 2:
Oxidation & Quench

(R)-tert-butyl 3-formyl-
piperidine-1-carboxylate

Click to download full resolution via product page

Caption: Synthetic workflow for the Swern oxidation of the precursor alcohol.

Detailed Experimental Protocol: Swern Oxidation
The following protocol is adapted from a general procedure for the synthesis of the racemic

compound, which is directly applicable to the (R)-enantiomer starting from the corresponding
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chiral alcohol.[3]

Materials:

(R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

Oxalyl chloride (2 M solution in Dichloromethane)

Dimethyl sulfoxide (DMSO)

Dichloromethane (CH₂Cl₂), anhydrous

Triethylamine (Et₃N)

Water

Diethyl ether or Dichloromethane (for extraction)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of oxalyl chloride (1.3 mmol) in anhydrous dichloromethane (4 mL), slowly add

a solution of DMSO (2.6 mmol) in dichloromethane (5 mL) dropwise at -78 °C (dry

ice/acetone bath).

Stir the reaction mixture at -68 °C to -78 °C for 15 minutes to form the active electrophile

(chlorosulfonium salt).

Add a solution of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 mmol) in

dichloromethane (4 mL) dropwise to the reaction mixture.

Continue stirring at -78 °C for an additional 15 minutes.

Add triethylamine (6 mL) to the mixture. The reaction is highly exothermic and should be

controlled.
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Allow the reaction mixture to warm to room temperature and stir for 16 hours or until

completion is confirmed by TLC.

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract

with ether or dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield the crude product.[3]

The resulting yellow oil, (R)-tert-butyl 3-formylpiperidine-1-carboxylate, is often of sufficient

purity (e.g., 92% yield) to be used in subsequent steps without further purification.[3]

Applications in Drug Discovery and Development
Piperidine scaffolds are ubiquitous in pharmaceuticals due to their favorable pharmacokinetic

properties. The title compound is a key intermediate for synthesizing more complex molecules,

including potent enzyme inhibitors and receptor modulators. Related piperidine-containing

compounds are crucial for the development of drugs targeting a range of diseases.

For example, chiral 3-aminopiperidine derivatives, which can be synthesized from 3-

formylpiperidines via reductive amination, are core components of dipeptidyl peptidase-4 (DPP-

4) inhibitors like Alogliptin and Linagliptin, used in the treatment of type 2 diabetes.[5]

Furthermore, a related intermediate, tert-butyl 4-formylpiperidine-1-carboxylate, is a key

building block for synthesizing Bruton's tyrosine kinase (BTK) inhibitors such as Ibrutinib, used

in cancer therapy.[6]
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Caption: Role of the title compound as a versatile intermediate in drug discovery.

The strategic importance of such chiral building blocks lies in their ability to introduce specific

stereochemistry and functionality early in a synthetic route, streamlining the path to complex

target molecules and facilitating the exploration of structure-activity relationships (SAR).[7] The

Boc-protecting group provides stability during initial synthetic steps and can be readily removed

to allow for further derivatization at the nitrogen atom, adding another layer of synthetic

versatility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-_3R_-3-formylpiperidine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-_3R_-3-formylpiperidine-1-carboxylate
https://cenmed.com/r-tert-butyl-3-formylpiperidine-1-carboxylate-c09-1608-914/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1362192.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1514430
https://pubchem.ncbi.nlm.nih.gov/compound/1514430
https://www.pharmaffiliates.com/en/188111-79-7-tert-butyl-r-3-aminopiperidine-1-carboxylate-pa120471054.html
https://www.researchgate.net/publication/334328576_Synthesis_of_tert-butyl_4-bromo-4-formylpiperidine-1-carboxylate
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-tert-butyl-4-aminopiperidine-1-carboxylate-hydrochloride-in-modern-drug-discovery-oa
https://www.benchchem.com/product/b574836#r-tert-butyl-3-formylpiperidine-1-carboxylate-iupac-name
https://www.benchchem.com/product/b574836#r-tert-butyl-3-formylpiperidine-1-carboxylate-iupac-name
https://www.benchchem.com/product/b574836#r-tert-butyl-3-formylpiperidine-1-carboxylate-iupac-name
https://www.benchchem.com/product/b574836#r-tert-butyl-3-formylpiperidine-1-carboxylate-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b574836?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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